2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9BrO3 . Its average mass is 245.070 Da and its monoisotopic mass is 243.973495 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group. The first carbon of the ethanone group is attached to a phenyl ring, which has hydroxy and methoxy substituents at the 4th and 3rd positions, respectively .Physical And Chemical Properties Analysis
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 245.07 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Metabolite Identification
- In Vivo Metabolism Studies : Research by Kanamori et al. (2002) focused on the in vivo metabolism of psychoactive phenethylamine derivatives in rats, identifying various metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings indicate potential metabolic pathways for related compounds, such as 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Kanamori et al., 2002).
Synthetic Methodology and Characterization
- Synthesis of Enantiomerically Pure Derivatives : Zhang et al. (2014) developed a facile synthesis process for enantiomerically pure derivatives of bromo-chlorophenyl and ethoxyphenyl ethanes, starting from related ketones. This method could potentially be adapted for the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone derivatives (Zhang et al., 2014).
Biological Evaluation
- Antimicrobial Activity Studies : A study by Sherekar et al. (2021) on bromo-hydroxynaphthalen-ethanone derivatives demonstrated significant antimicrobial activities. This suggests potential for exploring the antimicrobial properties of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone and its derivatives (Sherekar et al., 2021).
Chemical Analysis and Properties
- Crystal Structure Analysis : Kudelko et al. (2007) conducted a study on the crystal structure of a hydroxy-methoxyphenyl ethanone compound, providing insights into the structural characteristics that could be relevant for similar compounds like 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Kudelko et al., 2007).
Synthetic Improvements
- Synthesis Optimization : Li Yu-feng (2013) reported an improved synthesis method for 2-bromo-1-(4-hydroxyphenyl)ethanone, achieving higher yields and purity. This methodology could be applicable to the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Li Yu-feng, 2013).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures in case of contact with skin or if swallowed .
properties
IUPAC Name |
2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPFVAZAREICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543314 | |
Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
CAS RN |
69638-06-8 | |
Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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